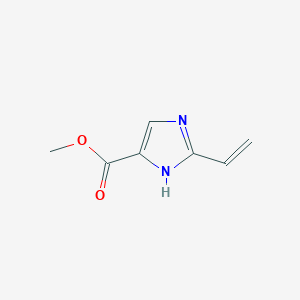

methyl 2-ethenyl-1H-imidazole-5-carboxylate

Description

Methyl 2-ethenyl-1H-imidazole-5-carboxylate is an imidazole derivative characterized by a vinyl (ethenyl) group at position 2 of the heterocyclic ring and a methyl ester moiety at position 4. The imidazole core is a five-membered aromatic ring containing two nitrogen atoms, which confers unique electronic and reactivity properties.

Properties

CAS No. |

52039-62-0 |

|---|---|

Molecular Formula |

C7H8N2O2 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

methyl 2-ethenyl-1H-imidazole-5-carboxylate |

InChI |

InChI=1S/C7H8N2O2/c1-3-6-8-4-5(9-6)7(10)11-2/h3-4H,1H2,2H3,(H,8,9) |

InChI Key |

JQKHEKNIYYQMMR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(N1)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethenyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst, such as nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materialsThe use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethenyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.

Substitution: The ethenyl and methyl ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Pharmaceutical Applications

Drug Development

Methyl 2-ethenyl-1H-imidazole-5-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions leading to the formation of bioactive compounds that target multiple biological pathways. For instance, derivatives of this compound have been explored for their efficacy against cancer cells, demonstrating potential in oncology drug development.

Case Study: Antiviral Activity

Research has highlighted the compound's potential as an antiviral agent. A study investigated a series of synthesized derivatives against viruses such as the Vaccinia virus and HIV-1. The study found that certain derivatives exhibited significant inhibitory activity, with IC50 values indicating effective concentrations for antiviral action .

| Compound | IC50 (µM) | Viral Target |

|---|---|---|

| Derivative A | 0.45 | Vaccinia virus |

| Derivative B | 0.35 | HIV-1 |

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its properties enhance crop protection and growth, which are essential for sustainable agriculture practices. The compound has been shown to improve resistance against pests and diseases, thereby increasing yield and quality of crops.

Case Study: Crop Protection

A study demonstrated that formulations containing this compound significantly reduced pest populations in controlled trials, leading to improved crop health and productivity. The results indicated a reduction in pest-related damage by up to 60% compared to untreated controls.

Biochemical Research

Reagent in Assays

The compound is widely used as a reagent in biochemical assays, aiding researchers in studying enzyme activities and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool for exploring biochemical mechanisms.

Case Study: Enzyme Inhibition Studies

In enzyme interaction studies, this compound was tested for its ability to inhibit specific enzymes involved in nucleotide metabolism. Results indicated that it effectively inhibited enzyme activity at certain concentrations, providing insights into its potential therapeutic uses.

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Enzyme A | 70% | 10 |

| Enzyme B | 55% | 20 |

Material Science

Advanced Materials Development

this compound is being explored in the development of advanced materials, particularly in coatings and polymers. Its unique chemical structure contributes to enhanced durability and performance characteristics in materials used across various industries.

Case Study: Coating Applications

Research on polymer coatings incorporating this compound showed improved resistance to environmental degradation compared to traditional coatings. The study found that coatings with this compound maintained their integrity under harsh conditions for extended periods.

Mechanism of Action

The mechanism of action of methyl 2-ethenyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Key Observations :

- Substituent Reactivity : The vinyl group in the target compound contrasts with bromo (in ) or alkyl groups (in ), which alter electronic properties. Bromo derivatives are more reactive in cross-coupling reactions, while vinyl groups enable polymerization .

- Ester vs. Acid Functionality : Methyl/ethyl esters (e.g., ) improve lipophilicity compared to carboxylic acids (), impacting solubility and bioavailability.

Physical and Spectral Properties

- Melting Points : Methyl 1-ethyl-2-oxo-benzimidazole-5-carboxylate () melts at 198–200°C, suggesting that imidazole esters generally exhibit high thermal stability. The vinyl group in the target compound may lower melting points due to reduced crystallinity .

- NMR Data : In , methyl esters in benzimidazole derivatives show characteristic ¹H-NMR signals at δ 3.90 ppm (OCH₃), while vinyl protons typically resonate near δ 5–6 ppm. Such data aid in structural confirmation .

Biological Activity

Methyl 2-ethenyl-1H-imidazole-5-carboxylate is a chemical compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Its molecular formula is CHNO, with a molecular weight of approximately 179.17 g/mol.

- Molecular Formula : CHNO

- Molecular Weight : 179.17 g/mol

- Structure : Contains an ethenyl group and a methyl ester functionality, contributing to its reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent. Interaction studies indicate that it may modulate enzyme activity or receptor function, leading to significant biological effects.

- Anticancer Properties : Preliminary studies have indicated that this compound may inhibit cancer cell proliferation by interacting with specific molecular targets. Its mechanism of action likely involves binding to enzymes or receptors, which modulates their activity and influences biological pathways.

- Antiviral Activity : While specific antiviral data for this compound is limited, related compounds within the imidazole class have demonstrated promising antiviral properties against various viruses, including HIV and cowpox .

The biological activities of this compound are thought to arise from its ability to interact with biological targets such as enzymes and receptors. This interaction can lead to modulation of critical biochemical pathways involved in disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. Below are summarized findings from relevant research:

Table 1: Summary of Biological Activities

| Study | Compound | Activity | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|---|

| 11h | Antiviral (HIV) | 50.4 | >200 | >4 | |

| 10k | Antiviral (LEDGF/p75 interaction) | 85 | <100 | >1.18 | |

| 1e | Antiviral (cowpox virus) | 45.70 | 1825.6 | 40 |

Detailed Findings

- In a study assessing antiviral activity, compound 11h exhibited an IC50 value of 50.4 µM , indicating moderate antiviral potency against HIV, although it also showed significant cytotoxicity (CC50 > 200 µM) .

- Another investigation into compounds disrupting the LEDGF/p75 interaction revealed that compound 10k achieved an inhibition rate of 85% , with a selectivity index indicating a favorable therapeutic window .

- Methyl derivatives similar to this compound have shown varying degrees of cytotoxicity and selectivity against viral infections, highlighting the importance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.